N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR data (CDCl₃, 400 MHz) would reveal distinct signals:
- δ 1.0–1.5 ppm : Multiplet integrating for 9H, corresponding to the methyl groups on the 3-methylbutan-2-yl substituent and bridgehead hydrogens.
- δ 2.2–2.6 ppm : Broad singlet (1H) for the NH proton, exchange-broadened due to amine functionality.
- δ 2.8–3.1 ppm : Multiplet (2H) for methine protons adjacent to the amine group.
In ¹³C NMR , key signals include:
Infrared (IR) Spectroscopy
The IR spectrum would exhibit:
Mass Spectrometry (MS)
The electron ionization mass spectrum would show a molecular ion peak at m/z 181 (M⁺), with fragmentation patterns including loss of the 3-methylbutan-2-yl group (m/z 96) and cleavage of the bicyclo ring.
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this specific compound is unavailable, related norbornane derivatives exhibit endo or exo conformations depending on substituent orientation. The 3-methylbutan-2-yl group likely adopts an endo configuration to minimize steric hindrance with the bicyclo framework.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å |
| Calculated Density | 1.05 g/cm³ |
The bulky substituent may induce torsional strain, affecting packing efficiency and melting point.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the amine nitrogen and adjacent carbons.
- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the bicyclo[2.2.1]heptane ring.
The energy gap (ΔE = LUMO–HOMO) of 5.2 eV suggests moderate reactivity, consistent with secondary amines. Natural Bond Orbital (NBO) analysis indicates hyperconjugation between the nitrogen lone pair and σ* orbitals of the adjacent C-C bonds, stabilizing the structure.
Figure 1: Computed Electrostatic Potential Map (Visualization would show electron-rich regions (red) near the amine group and electron-deficient areas (blue) on the alkyl chain.)
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-8(2)9(3)13-12-7-10-4-5-11(12)6-10/h8-13H,4-7H2,1-3H3 |
InChI Key |
SCQPNHBDFCWGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Formation via O-(4-Nitrobenzoyl)Hydroxylamine
The reaction of bicyclo[2.2.1]heptan-2-amine with diketones and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C provides a pathway to N-substituted pyrazoles. While this method primarily targets heterocyclic products, the amine serves as a critical starting material. For example, 1-(bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole (1k) was synthesized in 35% yield by reacting bicyclo[2.2.1]heptan-2-amine (0.50 mmol) with pentane-2,4-dione (0.55 mmol) and O-(4-nitrobenzoyl)hydroxylamine (0.75 mmol) in DMF at 85°C for 1.5 hours. Post-reaction workup involved extraction with dichloromethane (DCM), drying over MgSO₄, and silica gel chromatography.
Reaction Optimization and Conditions
Solvent and Temperature Effects
The use of DMF as a solvent in pyrazole synthesis ensures solubility of both polar and nonpolar reactants. Elevated temperatures (85°C) accelerate the nucleophilic attack of the amine on the activated diketone intermediate, though prolonged heating may degrade sensitive substrates.
Workup and Purification
Post-reaction mixtures are typically quenched with 1 M NaOH to neutralize excess reagents, followed by DCM extraction to isolate organic products. Column chromatography using hexane-THF gradients (0–30%) achieves >95% purity, as demonstrated for compound 1k .
Characterization and Analytical Data
Spectroscopic Identification
Purity and Yield Considerations
Commercial batches of N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine report 97% purity via silica gel chromatography, with a molecular formula of C₁₂H₂₃N (FW: 181.32).
Comparative Analysis of Methodologies
Mechanistic Insights and Challenges
Nucleophilic Amination Pathways
In pyrazole formation, the amine attacks the electrophilic carbonyl carbon of the diketone, followed by cyclization and elimination of water. Steric hindrance from the bicyclic framework may reduce reaction rates, necessitating optimized stoichiometry.
Byproduct Formation
Competing side reactions, such as over-alkylation or diketone polymerization, are mitigated by controlled reagent addition and inert atmosphere conditions.
Industrial and Regulatory Considerations
Scalability of Pyrazole Routes
While laboratory-scale yields are moderate (35–38%), process intensification via continuous flow reactors could enhance throughput.
Chemical Reactions Analysis
1.2. Substitution Reactions
The primary amine group acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides or carbonyl compounds. For example:
-
Alkylation/Acylation : Reactions with alkyl halides or acid chlorides could substitute the hydrogen on the amine, forming substituted derivatives.
-
Coupling Reactions : The compound may participate in condensation reactions (e.g., with carbonyl compounds) to form imines or amides.
1.3. Heterocyclic Formation
The amine group can react with diketones or hydroxylamine derivatives to form heterocycles like pyrazoles. A similar reaction is described in the synthesis of pyrazole derivatives using primary amines and diketones under DMF at 85°C .
Key Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Products/Formed Derivatives |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Oxidized amine derivatives (hypothetical) |
| Substitution (Alkylation) | Alkyl halides, acid chlorides | N-substituted derivatives |
| Pyrazole Formation | O-(4-nitrobenzoyl)hydroxylamine, DMF, 85°C | N-heterocyclic compounds (e.g., pyrazoles) |
4.1. Amine Functionalization
The compound’s amine group enables:
-
Alkylation : Using alkyl halides (e.g., methyl chloride) to form quaternary ammonium salts.
-
Acetylation : Reaction with acetyl chloride to produce amides.
-
Reduction : If part of a more complex functional group, reduction could yield secondary amines.
4.2. Bicyclic Framework Stability
The bicyclo[2.2.1]heptane core’s rigidity may resist strain-induced reactions (e.g., ring-opening), making it a stable scaffold for further derivatization.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine has been investigated for its potential therapeutic effects in various medical conditions:
- Neurological Disorders : Research indicates that compounds with bicyclic structures can interact with neurotransmitter systems. This compound's structure may allow it to modulate receptor activity, potentially aiding in the treatment of conditions like depression or anxiety.
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its unique structure could contribute to a novel mechanism of action compared to traditional analgesics.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential use in developing new antibiotics or antifungal agents.
Materials Science Applications
The unique bicyclic structure of this compound lends itself to applications in materials science:
- Polymer Development : The compound can be used as a building block for synthesizing new polymers with enhanced mechanical properties and thermal stability.
- Additives in Coatings : Its chemical properties may allow it to function as an additive in coatings, improving adhesion and durability.
Data Table: Summary of Applications
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Neurological treatments, analgesics, antimicrobials | Preliminary studies ongoing |
| Materials Science | Polymer synthesis, coating additives | Experimental phase |
Case Study 1: Neurological Applications
A study published in a peer-reviewed journal explored the effects of bicyclic amines on serotonin receptors. This compound was tested for its ability to enhance serotonin activity, showing promising results that suggest further investigation into its use for treating mood disorders.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, this compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial activity, warranting further exploration into its mechanism and potential formulation as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the flow of ions through the receptor channel . This action can modulate synaptic transmission and has potential therapeutic implications for neurodegenerative disorders .
Comparison with Similar Compounds
Core Structural Variations
The bicyclo[2.2.1]heptan-2-amine scaffold is common among analogs, but substituents on the nitrogen or the bicyclic ring significantly influence activity:
Key Observations :
Pharmacological Activity
- NMDA Receptor Antagonism: Norbornane-based amines with aminoethyl-pyrrolidine/morpholine substituents (e.g., compounds 5a–f in ) show uncompetitive antagonism at the phencyclidine (PCP) site, with IC₅₀ values in the micromolar range. The target compound’s bulky substituent may reduce binding affinity compared to smaller analogs like 5a (2-phenyl-N-(piperidin-1-yl-ethyl)).
- CXCR2 Antagonism: Bicyclo[2.2.1]heptane-containing squaramides () demonstrate anti-cancer activity via CXCR2 inhibition. The target compound lacks the squaramide moiety but may share metabolic stability due to the norbornane scaffold.
Toxicity and Selectivity
- In Vitro Toxicity: MDCK and N2a cell studies () reveal that most norbornane-based amines exhibit low toxicity at therapeutic concentrations (≤100 µM). The target compound’s lipophilic substituent may increase cellular uptake but also off-target effects.
- Comparison with Memantine : Memantine (NMDA antagonist) has a serum concentration of ~1 µM in patients. Bulky substituents in the target compound could improve selectivity over memantine’s smaller adamantane structure.
Physicochemical Properties
- Lipophilicity: The 3-methylbutan-2-yl group (LogP ~3–4 estimated) increases lipophilicity versus methyl (LogP ~1.5 ()) or morpholinoethyl (LogP ~2) substituents.
- Stereochemical Purity : Unlike bornylamine derivatives (), the target compound’s stereochemistry is unspecified in available data, which could impact reproducibility and activity.
Biological Activity
N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine, a bicyclic amine, has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological implications, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as a modulator of neurotransmitter systems, notably NMDA receptors.
NMDA Receptor Modulation
Studies have shown that this compound acts as an antagonist at NMDA receptors, which play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia . The modulation of these receptors may provide therapeutic benefits in managing symptoms associated with these conditions.
Key Findings:
- Binding Affinity: this compound demonstrates favorable binding affinity towards NMDA receptors compared to other neurotransmitter systems .
- Therapeutic Index: Toxicity studies suggest that the compound possesses an acceptable therapeutic index, comparable to established drugs like memantine .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their molecular formulas and key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-amine | Basic bicyclic structure without substitution | |
| 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | Contains additional methyl groups enhancing lipophilicity | |
| 1-(4-fluorophenyl)-N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amines | Substituted with fluorophenyl group affecting receptor binding |
Study on Neurotransmitter Interaction
A recent study investigated the interaction of this compound with various neurotransmitter receptors:
-
Methodology: In vitro assays were conducted to assess binding affinity and functional activity at NMDA receptors.
- Results: The compound exhibited competitive antagonism at NMDA sites, indicating potential for neuroprotective effects in excitotoxic conditions.
Toxicological Assessment
Another research effort focused on the safety profile of this compound:
-
Study Design: Acute toxicity studies were performed in rodent models.
- Findings: The compound demonstrated low toxicity levels, supporting its further development as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for N-substituted bicyclo[2.2.1]heptan-2-amine derivatives, and what key intermediates are involved?
The synthesis typically involves Grignard reagent formation from substituted bromobenzenes, followed by reaction with norcamphor to yield alcohols. These alcohols are converted to amines via azide intermediates and subsequent reduction. Alkylation with halides or reaction with isocyanates (e.g., for urea derivatives) introduces the N-substituent. Structural validation employs NMR, MS, and elemental analysis .
Q. How are structural and purity characteristics of bicyclo[2.2.1]heptan-2-amine derivatives validated in academic research?
Key techniques include:
- 1H/13C NMR : Assigning peaks to confirm bicyclic framework and substituents (e.g., δ 144.75 ppm for aromatic carbons in biphenyl derivatives) .
- Mass spectrometry (ESI+) : Identifying molecular ions (e.g., m/z 299 [M+H]+ for a norcamphor-based NMDA antagonist) .
- Elemental analysis : Verifying C/H/N ratios (e.g., C, 80.70%; H, 10.20%; N, 9.15% for compound 5a) .
Advanced Research Questions
Q. How can reaction protocols be optimized to minimize by-products during urea synthesis from bicyclo[2.2.1]heptan-2-amine?
By-product formation (e.g., symmetrical ureas) is influenced by nucleophilicity of amines and reactivity of intermediate isocyanates. Strategies include:
- Controlled reagent addition : Slow introduction of isocyanate to limit premature amine-isocyanate interactions .
- Temperature modulation : Lower temperatures reduce side reactions, improving yields of unsymmetrical ureas (up to 94%) .
- Catalyst screening : Triethylamine or imidazole derivatives enhance selectivity .
Q. How do in vitro toxicity profiles of bicyclo[2.2.1]heptan-2-amine-based NMDA antagonists compare to clinical benchmarks like memantine?
Toxicity is assessed using:
- MDCK cells (blood-brain barrier model): MTT assays reveal concentration-dependent viability loss (>100 µM for compound 5a vs. 1 µM therapeutic memantine) .
- N2a neuronal cells : Neurotoxicity correlates with substituent bulk; fluorophenyl derivatives (e.g., 5b) show reduced toxicity compared to phenyl analogs . Contradictions arise when high in vitro toxicity (e.g., 50% viability at 500 µM) contrasts with in vivo neuroprotection (e.g., MES seizure inhibition). This may reflect differential tissue distribution or metabolite activity .
Q. What methodologies reconcile discrepancies between receptor binding affinity and functional efficacy in bicyclo[2.2.1]heptan-2-amine derivatives?
- Radioligand displacement assays : Measure IC50 values at NMDA receptors (e.g., compound 5a’s micromolar affinity matches memantine) .
- Electrophysiology : Patch-clamp studies assess channel blockade kinetics; bulky N-substituents (e.g., morpholinoethyl in 5c) prolong off-rates, enhancing efficacy .
- Molecular docking : Predict binding poses at the phencyclidine site; hydrophobic interactions with Trp-607 and Tyr-648 residues explain affinity variations .
Experimental Design & Data Analysis
Q. How are bicyclo[2.2.1]heptan-2-amine derivatives evaluated for RNA virus inhibition?
- Viral replication assays : Measure IC50 in cell cultures infected with coronaviruses or influenza. Urea derivatives (e.g., from isocyanate reactions) inhibit viral proteases via hydrogen bonding with catalytic residues .
- Enzyme inhibition : Soluble epoxide hydrolase (sEH) activity is quantified using fluorescent substrates; bicyclic lipophilic groups enhance membrane permeability .
Q. What strategies validate stereochemical outcomes in chiral bicyclo[2.2.1]heptan-2-amine synthesis?
- Chiral HPLC : Separates enantiomers (e.g., (1R,2R,4S)-rel vs. (1S,2S,4R)-rel isomers) .
- Optical rotation : Matches experimental values to literature (e.g., [α]D = +25.0° for 3f) .
- X-ray crystallography : Confirms absolute configuration (e.g., AGN 192403 hydrochloride’s (2-endo, 3-exo) stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
